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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectral data for 5-Cyano-2-
methoxyphenylboronic acid, a key building block in medicinal chemistry and materials

science. Understanding its spectroscopic signature is paramount for reaction monitoring,

quality control, and structural elucidation in novel drug development and organic synthesis.

Molecular Structure and Key Features
5-Cyano-2-methoxyphenylboronic acid (CAS No: 612833-37-1) possesses a unique

electronic and structural profile arising from the interplay of the electron-withdrawing cyano

group and the electron-donating methoxy group on the phenylboronic acid scaffold. This

substitution pattern significantly influences its reactivity and its spectral characteristics.

¹H NMR Spectroscopy: Unraveling the Proton
Environment
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides precise information

about the chemical environment of hydrogen atoms within the molecule. The spectrum of 5-
Cyano-2-methoxyphenylboronic acid is characterized by distinct signals for the aromatic

protons and the methoxy group protons.
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A representative ¹H NMR spectrum was reported in DMSO-d₆.[1] The two protons of the

boronic acid group (-B(OH)₂) appear as a broad singlet at approximately 8.03 ppm.[1] The

aromatic region displays a multiplet between 7.78 and 7.86 ppm, corresponding to two of the

aromatic protons, and a doublet at 7.13 ppm (J = 11.6 Hz) for the third aromatic proton.[1] The

three protons of the methoxy group (-OCH₃) resonate as a sharp singlet at 3.85 ppm.[1]

Table 1: ¹H NMR Spectral Data of 5-Cyano-2-methoxyphenylboronic acid

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

8.03 s 2H B(OH)₂

7.78-7.86 m 2H Ar-H

7.13 d, J=11.6 Hz 1H Ar-H

3.85 s 3H -OCH₃

Expert Insight: The downfield shift of the aromatic protons is a direct consequence of the

deshielding effects of the electronegative cyano and boronic acid groups. The specific coupling

pattern observed is dictated by the ortho, meta, and para relationships between the protons on

the substituted benzene ring.

Experimental Protocol: ¹H NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 5-Cyano-2-
methoxyphenylboronic acid in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

Instrumentation: Utilize a 300 MHz (or higher) NMR spectrometer.

Data Acquisition: Acquire the spectrum at room temperature. Use a sufficient number of

scans to achieve an adequate signal-to-noise ratio.

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier

transform. Phase the spectrum and calibrate the chemical shift scale using the residual

solvent peak of DMSO-d₆ (δ 2.50 ppm) as an internal standard.
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¹³C NMR Spectroscopy: Mapping the Carbon
Skeleton
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a powerful tool for

elucidating the carbon framework of a molecule. Each unique carbon atom in 5-Cyano-2-
methoxyphenylboronic acid gives rise to a distinct signal in the ¹³C NMR spectrum. While

specific experimental data for the target molecule is not readily available in the searched

literature, a predictive analysis based on the substituent effects can be made.

Table 2: Predicted ¹³C NMR Chemical Shifts for 5-Cyano-2-methoxyphenylboronic acid

Carbon Atom
Predicted Chemical Shift
(δ) ppm

Rationale

C-B ~130-140
Carbon directly attached to the

boronic acid group.

C-OCH₃ ~160-165

Aromatic carbon bearing the

methoxy group, significantly

deshielded.

C-CN ~110-115
Aromatic carbon attached to

the cyano group.

C-H (aromatic) ~115-140

Chemical shifts of the

remaining aromatic carbons

are influenced by the

combined electronic effects of

the substituents.

-CN ~118-125 Carbon of the cyano group.

-OCH₃ ~55-60 Carbon of the methoxy group.

Expert Insight: The chemical shifts are governed by the electronic environment of each carbon

atom. The electron-withdrawing nature of the cyano and boronic acid groups and the electron-

donating nature of the methoxy group cause predictable upfield and downfield shifts for the

aromatic carbons.
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Experimental Protocol: ¹³C NMR Spectroscopy
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50

mg in 0.6-0.7 mL of DMSO-d₆.

Instrumentation: Use a spectrometer with a carbon probe, typically operating at 75 MHz or

higher.

Data Acquisition: Employ proton decoupling to simplify the spectrum to single lines for each

carbon. A longer acquisition time and a greater number of scans are generally required

compared to ¹H NMR due to the lower natural abundance of ¹³C.

Data Processing: Process the FID as described for ¹H NMR. The solvent peak of DMSO-d₆

(δ 39.52 ppm) can be used for chemical shift referencing.

Mass Spectrometry: Determining Molecular Weight
and Fragmentation
Mass spectrometry (MS) is an essential analytical technique for determining the molecular

weight and elemental composition of a compound. For 5-Cyano-2-methoxyphenylboronic
acid, Electrospray Ionization (ESI) is a suitable soft ionization technique.

In a patent document, the mass spectrum (ESI) of 5-Cyano-2-methoxyphenylboronic acid
showed a peak at m/z 178 (M+H)⁺.[1] This corresponds to the protonated molecule, confirming

the molecular weight of 177.0 g/mol .

Table 3: Mass Spectrometry Data for 5-Cyano-2-methoxyphenylboronic acid

Ionization Mode m/z Assignment

ESI (+) 178 [M+H]⁺

Experimental Protocol: Mass Spectrometry (ESI-MS)
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in

a suitable solvent such as methanol or acetonitrile.
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Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source.

Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum

in the positive ion mode over a suitable mass range (e.g., m/z 50-500).

Data Analysis: Identify the molecular ion peak ([M+H]⁺) to confirm the molecular weight.

Visualizing Molecular Fragmentation
The fragmentation pattern in mass spectrometry provides valuable structural information.

Below is a conceptual representation of the molecular structure and a key potential

fragmentation.

5-Cyano-2-methoxyphenylboronic acid
Mass Spectrometry (ESI+)

C₈H₈BNO₃

M.W: 177.0
[M+H]⁺

m/z = 178

Potential Fragment
Loss of H₂O

Fragmentation

Click to download full resolution via product page

Caption: Key species in ESI-MS analysis.

Infrared Spectroscopy: Identifying Functional
Groups
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by

measuring the absorption of infrared radiation. The IR spectrum of 5-Cyano-2-
methoxyphenylboronic acid will exhibit characteristic absorption bands for the O-H, C-H,

C≡N, and B-O bonds.
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Table 4: Expected IR Absorption Bands for 5-Cyano-2-methoxyphenylboronic acid

Wavenumber (cm⁻¹) Bond Vibration Functional Group

~3300 (broad) O-H stretch Boronic acid (-B(OH)₂)

~3100-3000 C-H stretch Aromatic C-H

~2950-2850 C-H stretch Methoxy (-OCH₃)

~2230-2210 C≡N stretch Cyano (-CN)

~1600, ~1480 C=C stretch Aromatic ring

~1350-1300 B-O stretch Boronic acid

~1250 C-O stretch Aryl ether (-O-CH₃)

Expert Insight: The broadness of the O-H stretching band is due to hydrogen bonding between

the boronic acid groups. The sharp, intense peak for the cyano group stretch is a highly

characteristic feature in the IR spectrum.

Experimental Protocol: IR Spectroscopy (ATR)
Sample Preparation: Place a small amount of the solid sample directly onto the diamond

crystal of the Attenuated Total Reflectance (ATR) accessory.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an

ATR accessory.

Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹. A background

spectrum of the clean ATR crystal should be collected first.

Data Analysis: Identify the characteristic absorption bands and assign them to the

corresponding functional groups.

Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the comprehensive spectroscopic

characterization of 5-Cyano-2-methoxyphenylboronic acid.
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Sample of 5-Cyano-2-methoxyphenylboronic acid
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Caption: Integrated spectroscopic analysis workflow.

Conclusion
The collective data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy provides

a comprehensive and self-validating analytical profile of 5-Cyano-2-methoxyphenylboronic
acid. This guide serves as a foundational resource for researchers, enabling confident

identification, purity assessment, and utilization of this important chemical entity in their

scientific endeavors. The detailed protocols and expert insights provided herein are designed to

ensure technical accuracy and reproducibility in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 5-CYANO-2-METHOXYPHENYLBORONIC ACID | 612833-37-1 [m.chemicalbook.com]

To cite this document: BenchChem. [A Comprehensive Spectroscopic and Spectrometric
Guide to 5-Cyano-2-methoxyphenylboronic Acid]. BenchChem, [2026]. [Online PDF].

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b1603066?utm_src=pdf-body-img
https://www.benchchem.com/product/b1603066?utm_src=pdf-body
https://www.benchchem.com/product/b1603066?utm_src=pdf-body
https://www.benchchem.com/product/b1603066?utm_src=pdf-custom-synthesis
https://m.chemicalbook.com/ChemicalProductProperty_CN_CB51054083.htm
https://www.benchchem.com/product/b1603066#5-cyano-2-methoxyphenylboronic-acid-spectral-data-nmr-ms-ir
https://www.benchchem.com/product/b1603066#5-cyano-2-methoxyphenylboronic-acid-spectral-data-nmr-ms-ir
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1603066?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Available at: [https://www.benchchem.com/product/b1603066#5-cyano-2-
methoxyphenylboronic-acid-spectral-data-nmr-ms-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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